![molecular formula C8H11ClN4 B13231333 2-[1-(3-Aminopropyl)-2-chloro-1H-imidazol-5-yl]acetonitrile](/img/structure/B13231333.png)
2-[1-(3-Aminopropyl)-2-chloro-1H-imidazol-5-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(3-Aminopropyl)-2-chloro-1H-imidazol-5-yl]acetonitrile is a chemical compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-Aminopropyl)-2-chloro-1H-imidazol-5-yl]acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
2-[1-(3-Aminopropyl)-2-chloro-1H-imidazol-5-yl]acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 2-[1-(3-Aminopropyl)-2-chloro-1H-imidazol-5-yl]acetonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
- 2,5-Diphenyl-1,3-oxazoline
Uniqueness
What sets 2-[1-(3-Aminopropyl)-2-chloro-1H-imidazol-5-yl]acetonitrile apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H11ClN4 |
|---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
2-[3-(3-aminopropyl)-2-chloroimidazol-4-yl]acetonitrile |
InChI |
InChI=1S/C8H11ClN4/c9-8-12-6-7(2-4-11)13(8)5-1-3-10/h6H,1-3,5,10H2 |
InChI Key |
VFPDUEQDTMKKLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(C(=N1)Cl)CCCN)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


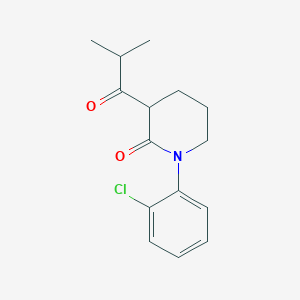
![[(2S,5R)-5-(4-Fluorophenyl)oxan-2-yl]methanol](/img/structure/B13231256.png)

![3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine](/img/structure/B13231265.png)

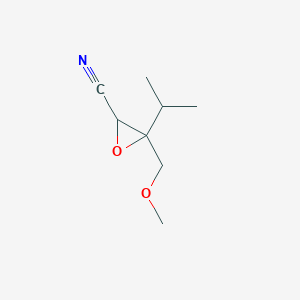
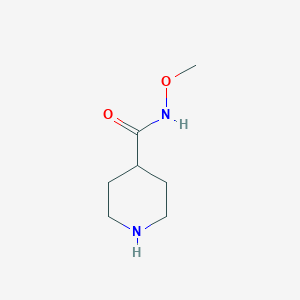
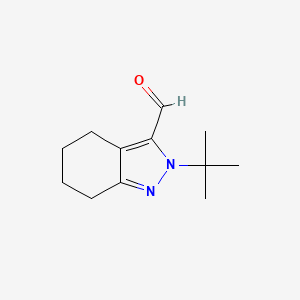
![2-[5-Fluoro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13231317.png)
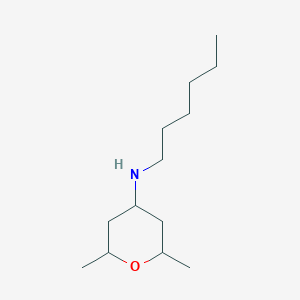
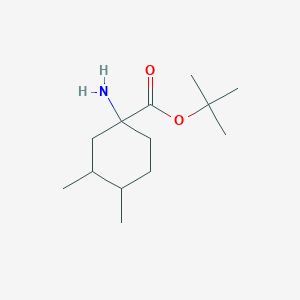
![Methyl 2-[4-(4-formylphenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13231346.png)
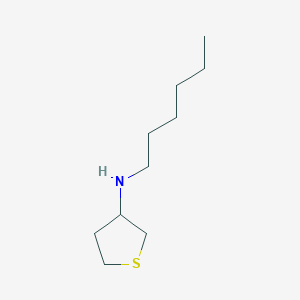
![3-{[(azetidin-3-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B13231358.png)
